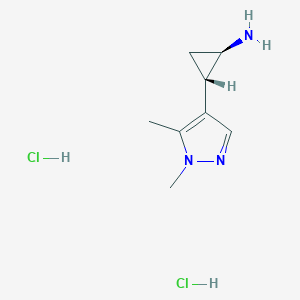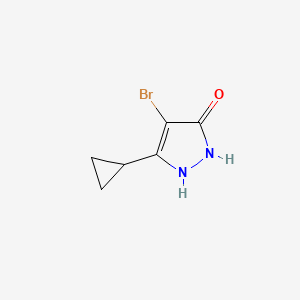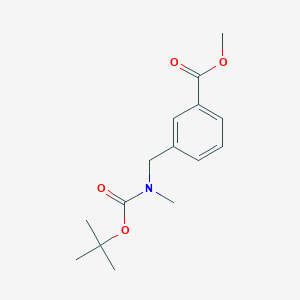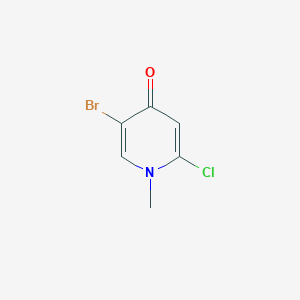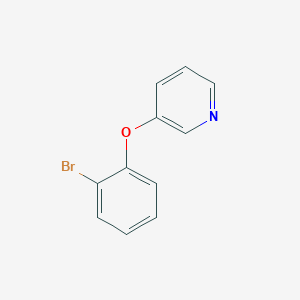
3-(2-Bromophenoxy)pyridine
Übersicht
Beschreibung
3-(2-Bromophenoxy)pyridine is a chemical compound with the following structural formula: !3-(2-Bromophenoxy)pyridine . It belongs to the class of pyridine derivatives and contains a bromophenoxy group attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenoxy)pyridine consists of a pyridine ring fused with a 2-bromophenoxy moiety. The bromine atom is attached to the phenyl ring, and the oxygen bridges the phenyl group and the pyridine ring. The geometry, bond lengths, and angles can be further analyzed using computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Synthesis of 3-Arylthieno[2,3-b]pyridines: A method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines has been developed. This process involves an iodine-mediated cyclization of specific pyridines, highlighting a potential application of related bromophenoxypyridine compounds in heterocyclic chemistry (Kobayashi et al., 2009).
Material Science and Surface Chemistry
- Generation of Acid Sites on Silica Surface: The acidic properties of silica doped with various cations, including the addition of pyridine, were studied. This research provides insights into how pyridine derivatives, such as 3-(2-Bromophenoxy)pyridine, might influence the generation of Lewis and Brønsted acid sites on silica surfaces (Connell & Dumesic, 1987).
Catalysis and Chemical Reactions
- Direct Hydroxylation of Benzene: Pyridine-based catalysts have been used in the hydroxylation of benzene to phenol, demonstrating an application in catalysis where bromophenoxypyridine derivatives could be relevant (Leng et al., 2008).
- Synthesis of Pyridine Derivatives: The synthesis of specific pyridine derivatives, such as 3-(3′-pyridinyloxymethyl)pyridine, from bromopyridine compounds, shows potential applications in the synthesis of complex organic molecules (Attalla et al., 1985).
Pharmaceutical and Medicinal Applications
- Synthesis of Antibacterial Compounds: The use of bromopyridine derivatives in synthesizing novel antibacterial agents indicates potential applications in pharmaceuticals (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQFHYZZWANCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)
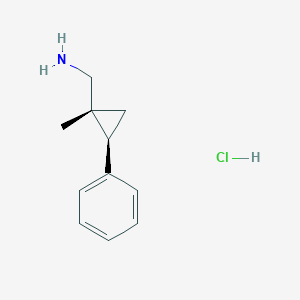

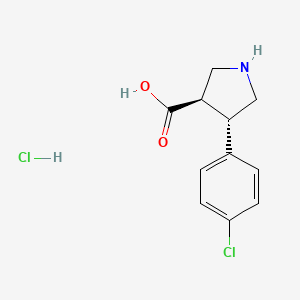
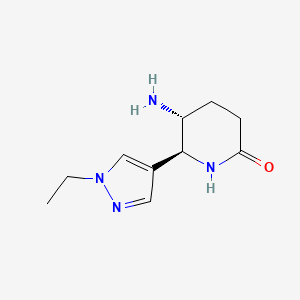
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B3247114.png)

